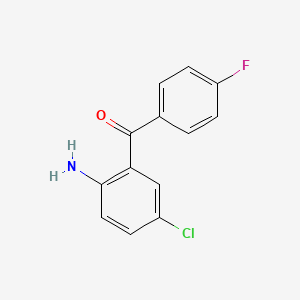

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

カタログ番号 B2882874

CAS番号:

784-40-7

分子量: 249.67

InChIキー: OYBRKOIWKRMOPW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

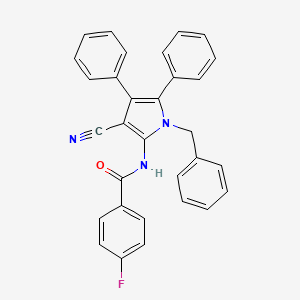

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is a chemical compound with the linear formula C13H9ClFNO . It has a molecular weight of 249.674 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The IUPAC Standard InChI for (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is InChI=1S/C13H9ClFNO/c14-8-5-6-12 (16)10 (7-8)13 (17)9-3-1-2-4-11 (9)15/h1-7H,16H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用

Synthesis and Characterization

- The compound has been synthesized and characterized using various methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra are performed using density functional theory calculations (Shahana & Yardily, 2020).

Antibacterial Activity

- Molecular docking studies have been carried out to understand the antibacterial activity of the compound. The study aids in understanding its potential application in combating bacterial infections (Shahana & Yardily, 2020).

Antitumor Activity

- Preliminary biological tests have shown that certain derivatives of this compound have significant inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).

Central Nervous System Applications

- Certain derivatives have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. They have also shown potential antipsychotic effects, suggesting their applicability in CNS disorders (Butler, Wise, & Dewald, 1984).

Anti-inflammatory Activity

- Compounds derived from this chemical structure have shown high anti-inflammatory activity, particularly in inhibiting proinflammatory cytokines in human cells. They have been identified as potent and selective p38 MAP kinase inhibitors, making them relevant in the treatment of inflammatory conditions (Ottosen et al., 2003).

Antifungal Activity

- Novel derivatives have been synthesized and shown promising antifungal activity, suggesting potential applications in antifungal therapeutics (Lv et al., 2013).

Neuroprotective Activities

- Aryloxyethylamine derivatives of the compound have been evaluated for neuroprotective activities in vitro and in vivo, showing potential as neuroprotective agents for ischemic stroke treatment (Zhong et al., 2020).

Safety And Hazards

特性

IUPAC Name |

(2-amino-5-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRKOIWKRMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone | |

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1.0M 4-fluorophenylmagnesium bromide in THF (196.6 mL, 196.6 mmol) was added a THF solution (100 mL) of 2-amino-5-chlorobenzonitrile (10.0 gm, 65.5 mmol) over 0.5 h. The ice bath was removed and the reaction stirred at ambient temperature for 17 h. The brown solution was cooled in an ice bath, treated with a drop wise addition of aqueous 1N HCl (300 mL) and extracted with ether (2×250 mL). The combined organic extracts were washed with aqueous 1N HCl (100 mL), water (2×150 ml), saturated aqueous sodium bicarbonate (150 ml), brine (100 mL), dried over MgSO4, filtered, concentrated in vacuo to 30 mL and diluted with 60 mL hexane. The resulting precipitate was filtered to give (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone as a yellow solid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)

![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)

![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)